molecular formula C9H9Cl2NO2 B8125329 Methyl 4-amino-3,5-dichloro-2-methylbenzoate

Methyl 4-amino-3,5-dichloro-2-methylbenzoate

Cat. No.: B8125329
M. Wt: 234.08 g/mol
InChI Key: ZGBCZBDKNGLVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3,5-dichloro-2-methylbenzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with an amino group, two chlorine atoms, and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dichloro-2-methylbenzoic acid as the starting material.

  • Ammoniation: The carboxylic acid group is first converted to an amide by reacting with ammonia under heat and pressure.

  • Methylation: The amide is then methylated using methylating agents such as methyl iodide or dimethyl sulfate to produce the final product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some production facilities may use a continuous flow process to increase efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atoms can be substituted with other groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Reagents like sodium hydroxide or potassium carbonate are used for substitution reactions.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the amino group.

  • Hydroxylated Derivatives: Formed by substituting chlorine atoms with hydroxyl groups.

Scientific Research Applications

Chemistry: Methyl 4-amino-3,5-dichloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: It is used in the development of new drugs and treatments, particularly in the field of oncology. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 4-amino-3-bromo-5-chlorobenzoate: Similar structure but with a bromine atom instead of one of the chlorine atoms.

  • Methyl 4-amino-3,5-dibromobenzoate: Contains two bromine atoms instead of chlorine atoms.

Uniqueness: Methyl 4-amino-3,5-dichloro-2-methylbenzoate is unique due to its specific combination of substituents, which affects its reactivity and biological activity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

methyl 4-amino-3,5-dichloro-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBCZBDKNGLVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.